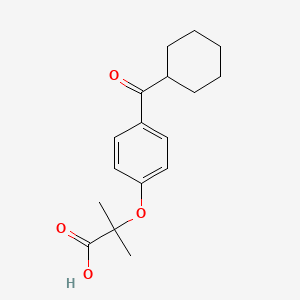

Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl-

Description

Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- (IUPAC name), is a synthetic organic compound characterized by a propanoic acid backbone substituted at the 2-position with a methyl group and a phenoxy moiety. The phenoxy ring is further functionalized with a cyclohexylcarbonyl group (a ketone attached to a cyclohexyl ring).

Properties

CAS No. |

60012-94-4 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-[4-(cyclohexanecarbonyl)phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C17H22O4/c1-17(2,16(19)20)21-14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20) |

InChI Key |

PNVGPUQJIOROST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- typically involves the reaction of 2-methylpropanoic acid with 4-(cyclohexylcarbonyl)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C23H32ClNO5

- Molecular Weight : 438.0 g/mol

- IUPAC Name : 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methylpropanoic acid

This compound exhibits unique structural features that contribute to its functionality in different applications.

Pharmaceutical Applications

1. Antiinflammatory Agents

- Propanoic acid derivatives are often studied for their antiinflammatory properties. Research indicates that compounds similar to propanoic acid can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that these compounds can effectively reduce inflammation in various models of disease, making them candidates for developing new antiinflammatory drugs.

2. Drug Delivery Systems

- The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery system. Research has demonstrated that incorporating propanoic acid derivatives into lipid-based formulations can improve the bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy.

3. Metabolic Disorders

- Compounds like propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl-, have been investigated for their role in managing metabolic disorders such as hyperlipidemia. They may function by modulating lipid metabolism and reducing cholesterol levels, as evidenced by studies on similar compounds that target lipid profiles.

Cosmetic Applications

1. Skin Care Formulations

- The compound is being explored for use in topical formulations aimed at improving skin hydration and elasticity. Its properties allow it to act as an emulsifier and stabilizer in creams and lotions, enhancing the sensory experience of cosmetic products while providing moisturizing benefits.

2. Anti-Aging Products

- Due to its potential antioxidant properties, propanoic acid derivatives are being incorporated into anti-aging formulations. Research indicates that these compounds can help mitigate oxidative stress on skin cells, promoting healthier skin appearance and function.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceuticals | Antiinflammatory agents | Inhibition of cyclooxygenase enzymes |

| Drug delivery systems | Enhanced bioavailability in lipid formulations | |

| Metabolic disorders | Modulation of lipid metabolism | |

| Cosmetics | Skin care formulations | Improved hydration and elasticity |

| Anti-aging products | Mitigation of oxidative stress |

Case Studies

Case Study 1: Antiinflammatory Effects

A study published in a peer-reviewed journal highlighted the efficacy of a propanoic acid derivative in reducing inflammation in animal models. The results demonstrated significant reductions in inflammatory markers, supporting its potential use in therapeutic applications for inflammatory diseases.

Case Study 2: Cosmetic Formulation Development

Research conducted on the formulation of a moisturizer containing propanoic acid showed improved skin hydration levels compared to control products. Sensory evaluations indicated higher consumer satisfaction due to the product's texture and absorption characteristics.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fenofibrate (Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)

Structural Differences :

- Substituent: Fenofibrate features a 4-chlorobenzoyl group (electron-withdrawing) instead of cyclohexylcarbonyl.

- Esterification : The carboxylic acid is esterified with isopropyl alcohol, enhancing oral bioavailability compared to the free acid form.

Key Properties :

- Molecular Weight : 360.83 g/mol (vs. ~352.4 g/mol for the target compound, estimated).

- Applications: Fenofibrate is a PPAR-α agonist used to reduce triglycerides and LDL cholesterol. The chlorobenzoyl group enhances receptor binding affinity .

- Toxicity : Chronic exposure in rats showed toxicity at 22,680 mg/kg over 9 weeks .

2-(4-Acetylphenoxy)-2-methylpropanoic Acid (CAS 52179-07-4)

Structural Differences :

- Substituent : An acetyl group (COCH3) replaces the cyclohexylcarbonyl.

- Polarity : The acetyl group is smaller and less lipophilic than cyclohexylcarbonyl.

Key Properties :

- Molecular Weight : 222.24 g/mol.

- Applications: Limited data, but acetyl derivatives are often intermediates in drug synthesis. The reduced steric bulk may improve solubility but decrease membrane permeability compared to the target compound .

Propanoic Acid, 2-(4-ethoxyphenoxy)-2-methyl- (CAS 154548-95-5)

Structural Differences :

- Substituent : Ethoxy group (electron-donating) replaces the electron-withdrawing cyclohexylcarbonyl.

Key Properties :

- Molecular Weight : 224.25 g/mol.

- Applications: Ethoxy-substituted phenoxy acids are explored for herbicidal activity. The lack of a carbonyl group may reduce metabolic stability .

Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic Acid, CAS 93-65-2)

Structural Differences :

- Substituent: Chloro and methyl groups on the phenoxy ring instead of cyclohexylcarbonyl.

- Backbone: Propanoic acid without a methyl group at the 2-position.

Key Properties :

3-{5-[4-(Cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxybenzoxazol-6-yl)methoxy]phenyl}propanoic Acid

Structural Differences :

- Substituent : Combines cyclopentyloxy and hydroxybenzoyl groups.

- Complexity : Additional benzoxazole moiety increases molecular complexity.

Key Properties :

- Applications: Detected in human blood as part of the exposome. Potential therapeutic applications require further study .

Biological Activity

Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- (CAS No. 60012-94-4) is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionic acids. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic potential and applications.

- Molecular Formula : C17H22O4

- Molecular Weight : 290.354 g/mol

- Structure : The compound features a cyclohexylcarbonyl group attached to a phenoxy group and a propanoic acid moiety.

Biological Activity Overview

Research on the biological activity of Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- has revealed several significant findings:

- Antimicrobial Activity : Studies have indicated that derivatives of propanoic acid possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity .

- Anti-inflammatory Effects : Compounds within the same class have been studied for their anti-inflammatory properties, indicating potential applications in treating conditions characterized by inflammation .

- Enzyme Inhibition : Research has shown that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .

Case Study 1: Antimicrobial Screening

A study conducted on related compounds demonstrated varying levels of antimicrobial activity using the agar diffusion method. Compounds similar to Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- displayed moderate to broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in developing new antibacterial agents .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on phenoxypropionic acids, compounds were tested for their ability to inhibit inflammatory cytokines in vitro. The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl-?

- Methodological Answer : The synthesis typically involves multi-step functionalization. A plausible route includes:

Phenolic Alkylation : Reacting 4-hydroxyacetophenone with methyl iodide to introduce the methyl group.

Cyclohexylcarbonyl Introduction : Coupling the methylated phenol with cyclohexanecarboxylic acid via Friedel-Crafts acylation .

Propanoic Acid Formation : Alkylating the phenolic oxygen with methyl acrylate, followed by hydrolysis to yield the propanoic acid backbone.

Key validation: Monitor intermediates via H NMR (e.g., disappearance of phenolic -OH at δ 9-10 ppm) and confirm final structure using HRMS and C NMR .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Spectroscopy :

- H NMR: Verify methyl groups (δ 1.2-1.5 ppm), aromatic protons (δ 6.8-7.5 ppm), and carboxylic acid (-COOH, δ 10-12 ppm).

- FT-IR: Confirm carbonyl (C=O, ~1700 cm) and phenolic ether (C-O-C, ~1250 cm) stretches .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] matching theoretical mass (±1 ppm error) .

Advanced Research Questions

Q. How can structural modifications enhance brain permeability for neurological applications?

- Methodological Answer :

- Lipophilicity Optimization : Introduce fluorine atoms or reduce polar surface area (e.g., ester prodrugs) to improve blood-brain barrier penetration .

- SAR Studies : Replace the cyclohexylcarbonyl group with smaller substituents (e.g., cyclopentyl) to balance steric hindrance and receptor binding.

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and passive permeability .

Validation: Conduct in vivo pharmacokinetic studies in rodent models to measure cerebrospinal fluid (CSF) concentrations .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor activation vs. inhibition)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and receptor isoforms (e.g., hM2 vs. hM4 muscarinic receptors).

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate EC/IC values.

- Orthogonal Assays : Validate activity using cAMP accumulation (for GPCRs) and β-arrestin recruitment assays .

Example: Inconsistent metabotropic glutamate receptor (mGluR2) modulation may arise from differential allosteric vs. orthosteric binding modes; use X-ray crystallography or cryo-EM to resolve binding poses .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, Tyvek® suits, and indirect-vent goggles due to potential skin absorption and irritancy .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).

- Waste Disposal : Quench acidic residues with sodium bicarbonate before aqueous disposal .

Note: No established occupational exposure limits; prioritize ALARA (As Low As Reasonably Achievable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.